molecular formula C23H18N2OS B2788566 2-(naphthalen-2-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide CAS No. 955816-02-1

2-(naphthalen-2-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B2788566
CAS No.: 955816-02-1
M. Wt: 370.47
InChI Key: IGQKBXLVZWLDNQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound featuring a fused naphtho-thiazol core linked to a naphthalene moiety via an acetamide bridge. The naphtho[1,2-d][1,3]thiazol system, a bicyclic framework, enhances aromatic stacking interactions and metabolic stability compared to monocyclic analogs .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c26-21(14-15-9-10-16-5-1-2-7-18(16)13-15)24-23-25-22-19-8-4-3-6-17(19)11-12-20(22)27-23/h1-10,13H,11-12,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQKBXLVZWLDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-2-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its structure comprises a naphthalene moiety linked to a thiazole derivative, which is known for diverse biological effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of 2-(naphthalen-2-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide can be represented as follows:

C18H15N3S\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{S}

Biological Activity Overview

Research indicates that compounds featuring naphthalene and thiazole rings often exhibit significant antiproliferative , antiviral , and antitumor activities. The following sections delve into specific biological activities associated with this compound.

Antiproliferative Activity

A study focusing on various naphthalene derivatives highlighted the antiproliferative effects of related compounds against several human cancer cell lines. Notably, one derivative with a similar structure demonstrated an IC50 value of 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells. This suggests that the compound may inhibit cell proliferation by inducing cell cycle arrest, particularly in the S phase .

Table 1: Antiproliferative Activity of Naphthalene Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
18NPC-TW010.6Cell cycle arrest in S phase
19H661 (Lung)1.5Induction of apoptosis
20Hep3B (Liver)2.0Inhibition of DNA synthesis

Antiviral Activity

The compound has been investigated for its antiviral properties as well. A patent describes its potential as an antiviral agent, suggesting that it may interfere with viral replication mechanisms . This activity is particularly relevant in the context of developing treatments for viral infections.

The mechanism by which 2-(naphthalen-2-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide exerts its biological effects likely involves interactions with specific molecular targets within cancerous cells or viral pathogens. The thiazole ring is known to participate in binding interactions with proteins involved in cell signaling and proliferation pathways.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Anticancer Studies : Research has shown that thiazole-containing compounds can inhibit tumor growth in various cancer models. For instance, derivatives tested against human hepatoma cells exhibited significant cytotoxicity.
  • Viral Inhibition : In vitro studies have indicated that certain naphthalene derivatives can inhibit viral entry or replication in host cells, highlighting their potential as therapeutic agents against viruses .

Comparison with Similar Compounds

Key Observations :

  • Methoxy and hydroxy derivatives (e.g., 7-methoxy-4H,5H-naphtho[1,2-d]thiazol-2-amine ) exhibit antitubercular activity, suggesting the naphtho-thiazol core is pharmacologically relevant .

Heterocyclic Core Variations: Thiazol vs. Triazol

Replacing the thiazol core with triazole alters electronic properties and binding affinity:

Compound Example Core Structure IR Peaks (cm⁻¹) ¹H NMR Features (δ ppm) Reference
Target Compound Naphtho-thiazol Expected: ~1670 (C=O), ~1250 (C–S) Aromatic protons: 7.2–8.5 -
6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole 1671 (C=O), 1254 (C–O) Triazole proton: 8.36
15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Thiazole 1678 (C=O), 1606 (C=C) Piperazine protons: 2.5–3.5

Key Observations :

  • Triazole-containing analogs (e.g., 6a–6m ) show strong C=O IR stretches (~1670 cm⁻¹) and distinct triazole proton signals (~8.3–8.4 ppm) .
  • Thiazole derivatives (e.g., 15 ) prioritize hydrogen bonding via NH groups (IR ~3290 cm⁻¹) and exhibit modulated pharmacokinetics due to piperazine substituents .

Substituent Effects on Physicochemical Properties

Substituents on the acetamide or aryl groups significantly impact properties:

Compound Example Substituent Melting Point (°C) Molecular Weight Biological Note Reference
Target Compound Naphthalen-2-yl Not reported ~383.46 Hypothetical enhanced lipophilicity -
6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide 2-Nitrophenyl Not reported 404.13 Nitro group enhances electrophilicity
14 : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Chlorophenyl 282–283 426.96 Chlorine improves membrane permeability

Key Observations :

  • Nitro groups (e.g., 6b ) increase molecular polarity but may reduce bioavailability due to metabolic instability .
  • Halogenated analogs (e.g., 14 ) exhibit higher melting points, suggesting stronger crystal packing .

Q & A

Q. What are the established synthetic pathways for this compound, and which reaction conditions are critical for high yield?

Methodological Answer : The synthesis involves multi-step reactions, often starting with the formation of the naphthothiazole core, followed by acetamide coupling. Key steps include:

  • Thiazole cyclization : Use P₂S₅ in anhydrous toluene to convert carboxamide intermediates into thioamides, requiring reflux (110°C) for 6–8 hours .
  • Acetamide coupling : Employ EDCI/HOBt or DCC as coupling agents in dichloromethane (DCM) at room temperature to attach the naphthalene moiety .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in tert-butanol/water (3:1) with Cu(OAc)₂ (10 mol%) for triazole formation .

Critical Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalyst : Cu(OAc)₂ significantly improves triazole yields (82–90%) compared to other catalysts .
  • Purity control : Recrystallization in ethanol or ethyl acetate removes byproducts .

Table 1 : Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Thiazole formationP₂S₅, toluene, 110°C, 8h78–85
Acetamide couplingEDCI, DCM, rt, 24h65–72
Triazole synthesisCu(OAc)₂, t-BuOH/H₂O, rt, 6h82–90

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1671–1682 cm⁻¹, NH at 3262–3302 cm⁻¹) .
  • NMR analysis :
  • ¹H NMR: Characteristic peaks include aromatic protons (δ 7.2–8.4 ppm) and acetamide NH (δ 10.7–11.0 ppm) .

  • ¹³C NMR: Key signals for carbonyl (δ 165–170 ppm) and naphthyl carbons (δ 120–130 ppm) .

    • HPLC : Purity ≥95% with C18 columns and acetonitrile/water gradients .

    Table 2 : Representative Spectroscopic Data for Derivatives

    DerivativeIR (C=O, cm⁻¹)¹H NMR (NH, δ ppm)¹³C NMR (C=O, δ ppm)
    6a167110.79165.0
    6b168210.79165.0
    6c167611.02165.5

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer : Discrepancies often arise from assay variability, impurities, or structural analogs. Strategies include:

  • Purity validation : Use HPLC and mass spectrometry to ensure ≥95% purity .
  • Assay standardization : Compare activities under identical conditions (e.g., cell lines, incubation time). For example:
  • COX-2 inhibition assays in RAW264.7 macrophages vs. HEK293 cells may yield divergent IC₅₀ values .
    3. Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro, methoxy) to identify critical moieties .

    Table 3 : Bioactivity Variability in Analogues

    DerivativeSubstituentAssay SystemIC₅₀ (μM)Reference
    6aPhenylCOX-2 inhibition12.3
    6b2-NitrophenylCOX-2 inhibition8.7
    14a4-MethoxyphenylTNF-α suppression25.1

Q. What strategies optimize multi-step synthesis for improved scalability?

Methodological Answer :

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for steps like CuAAC .
  • Catalyst recycling : Recover Cu(OAc)₂ via aqueous extraction to reduce costs .
  • Automated purification : Flash chromatography with silica gel or reverse-phase HPLC enhances throughput .

Table 4 : Optimization of Triazole Synthesis

ConditionYield (%)Purity (%)Reference
Batch (traditional)8292
Flow reactor8998

Q. How are computational methods used to predict pharmacological targets?

Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or TNF-α .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Bayesian models correlate substituent electronegativity with anti-inflammatory activity .

Key Insight : Docking studies suggest the naphthothiazole core interacts with COX-2’s hydrophobic pocket, while the acetamide group forms hydrogen bonds .

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